Ciclohexil-(5-metil-furan-2-ilmetil)-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclohexyl-(5-methyl-furan-2-ylmethyl)-amine is a compound that can be categorized within the class of bicyclic furan derivatives. These compounds are of interest due to their potential biological activities and their structural complexity. The furan ring, a heterocyclic aromatic organic compound, is a key structural component that can be modified to produce various derivatives with different properties and potential applications.

Synthesis Analysis

The synthesis of related bicyclic furan derivatives has been explored in several studies. One approach to synthesizing these compounds involves a two-step process to obtain the cyclohexa[b]furanic skeleton, followed by the introduction of functional groups such as hydroxyethylamine . The conjugation between the ketone and the aromatic ring can complicate the introduction of these functional groups, but this issue can be overcome by reducing the ketone group, which facilitates the addition of the desired functionalities . Another study describes the synthesis of Schiff bases from 5-methyl-4-ethoxycarbonyl-3-cyano-2-furan amine, which involves a refluxing reaction with aromatic aldehydes, alcohol as a solvent, and acetic acid as a catalyst .

Molecular Structure Analysis

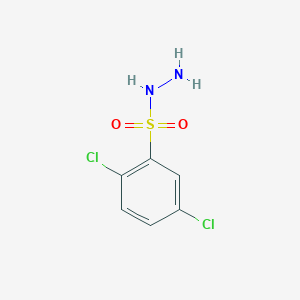

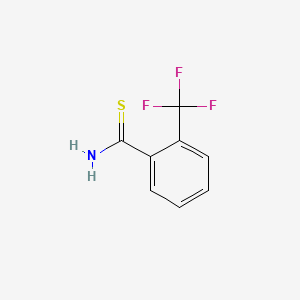

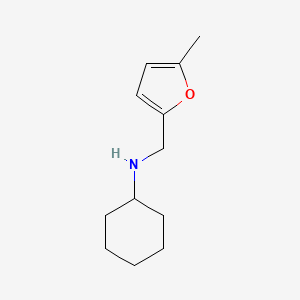

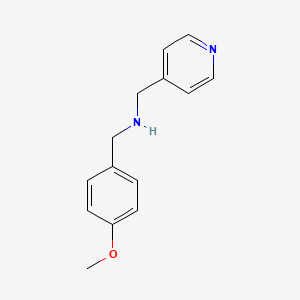

The molecular structure of Cyclohexyl-(5-methyl-furan-2-ylmethyl)-amine would likely involve a cyclohexyl group attached to a furan ring substituted with a methyl group and a methylene bridge linking to an amine group. The precise structure would depend on the specific synthetic route and the position of the substituents on the furan ring. The structure of related compounds has been characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (1H NMR), and mass spectrometry (MS), which provide detailed information about the molecular framework and the nature of the substituents .

Chemical Reactions Analysis

The chemical reactivity of furan derivatives can be quite diverse, depending on the substituents and the reaction conditions. For instance, the synthesis of Schiff bases mentioned earlier involves the formation of an imine bond between an amine and an aldehyde . In another example, the displacement of a tosyl group by an ether or thioether function in a furan-derived compound has been achieved through a stereospecific SN2' substitution reaction . These reactions highlight the versatility of furan derivatives in undergoing various chemical transformations to yield a wide array of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of Cyclohexyl-(5-methyl-furan-2-ylmethyl)-amine would be influenced by its molecular structure. The presence of the furan ring suggests potential aromaticity, which could affect the compound's stability and reactivity. The amine group would likely confer basic properties and could participate in hydrogen bonding, impacting the compound's solubility and boiling point. The methyl group might contribute to the compound's hydrophobic character. While specific data on Cyclohexyl-(5-methyl-furan-2-ylmethyl)-amine is not provided, related compounds have been studied for their biological activities, such as cytotoxicity against cancer cell lines and antimicrobial properties . These activities suggest that the compound could have significant interactions with biological systems, which would be an important aspect of its chemical properties profile.

Aplicaciones Científicas De Investigación

Derivados de Sulfonamida

El grupo amino en Ciclohexil-(5-metil-furan-2-ilmetil)-amina puede utilizarse para formar derivados de sulfonamida . Estos derivados tienen una amplia gama de aplicaciones, incluyendo como diuréticos, antiepilépticos y en el tratamiento del glaucoma. El proceso implica la reacción con cloruros de sulfonilo para producir sulfonamidas, que son una clase de compuestos conocidos por sus propiedades terapéuticas.

Grupos Protectores en Síntesis Orgánica

Este compuesto puede servir como un grupo protector para la funcionalidad amina en síntesis orgánicas complejas . Los grupos protectores son cruciales para el éxito de las reacciones de múltiples pasos, ya que previenen interacciones y reacciones no deseadas que involucran grupos funcionales. El anillo de furano en el compuesto proporciona impedimento estérico, lo cual es beneficioso para reacciones selectivas.

Conversión de Biomasa

Los derivados de furano, como This compound, son importantes en el campo de la conversión de biomasa . Pueden derivarse de la celulosa y la hemicelulosa, que son recursos renovables. Este compuesto podría desempeñar un papel en el desarrollo de procesos sostenibles para la producción de biocombustibles y bioquímicos, contribuyendo a la reducción de la dependencia de los combustibles fósiles.

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that furan derivatives can interact with various biological targets depending on their specific structures .

Mode of Action

Furan derivatives are known to interact with their targets through various mechanisms, such as binding to receptors or enzymes, which can lead to changes in cellular processes .

Biochemical Pathways

Furan derivatives can potentially affect multiple pathways depending on their specific targets .

Pharmacokinetics

It is known that the compound is a solid at room temperature, and it has a density of 107 g/cm3 . It is slightly soluble in chloroform, ethyl acetate, and methanol . These properties could influence its bioavailability.

Result of Action

It is known that the compound has biological activity and can be used as a reagent in organic synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cyclohexyl-(5-methyl-furan-2-ylmethyl)-amine. For instance, the compound is hygroscopic and should be stored in a refrigerator under an inert atmosphere . It should also be handled in a well-ventilated environment to avoid inhalation of its vapors .

Propiedades

IUPAC Name |

N-[(5-methylfuran-2-yl)methyl]cyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-10-7-8-12(14-10)9-13-11-5-3-2-4-6-11/h7-8,11,13H,2-6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTVZPSKHVADEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CNC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-Chlorophenoxy)propyl]piperazine](/img/structure/B1299233.png)